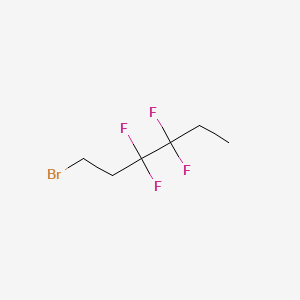

1-Bromo-3,3,4,4-tetrafluorohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Introduction of a Tetrafluoroethylene Unit

1-Bromo-3,3,4,4-tetrafluorohexane serves as a precursor for introducing tetrafluoroethylene units into organic molecules. The compound, after undergoing reductive coupling with carbonyl compounds, yields adducts in high to excellent yields, marking its significance in synthesizing fluorinated materials (Konno et al., 2011).

Synthesis of Fluorinated Molecules

This compound is used in the synthesis of various fluorinated molecules. For instance, the zinc reagent derived from this compound is found to be stable and facilitates the synthesis of a range of CF2CF2-containing organic molecules in good-to-excellent yields, highlighting its importance in creating functional molecules with a CF2CF2 fragment (Tamamoto et al., 2018; Kajimoto et al., 2021).

Tetrafluoroethylenation of Aromatic Compounds

The compound is involved in the tetrafluoroethylenation of aromatic compounds, yielding various (1,1,2,2-tetrafluoro-3-buten-1-yl) group-substituted aromatics. This indicates its utility in diversifying the structures of aromatic compounds by introducing fluorinated substituents (Watanabe & Konno, 2015).

Synthesis of Multisubstituted Alkenes

This compound aids in the synthesis of multisubstituted alkenes bearing a tetrafluoroethylene fragment. These alkenes, after undergoing further chemical reactions, provide structurally novel fluorinated materials, suggesting its role in advancing material chemistry (Sakaguchi et al., 2017).

Synthesis of Sugar Derivatives

The compound is also instrumental in the synthesis of enantiomerically pure tetrafluoroethylenated sugar derivatives. It involves an intermolecular reductive coupling with various chiral aldehydes, marking its significance in the field of synthetic organic chemistry (Konno et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-3,3,4,4-tetrafluorohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF4/c1-2-5(8,9)6(10,11)3-4-7/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMTMCNADRZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CCBr)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672886 |

Source

|

| Record name | 1-Bromo-3,3,4,4-tetrafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151831-48-0 |

Source

|

| Record name | 1-Bromo-3,3,4,4-tetrafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

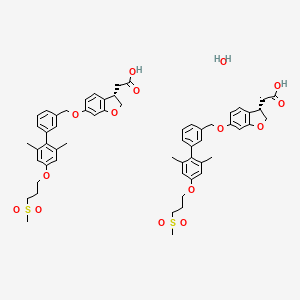

![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)